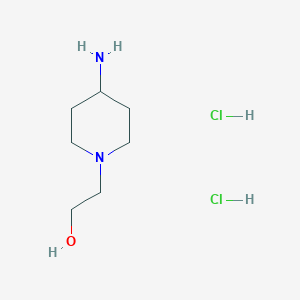

2-(4-Aminopiperidin-1-yl)ethanol dihydrochloride

Description

Key Nomenclature Elements

- Piperidine backbone : A six-membered saturated nitrogen-containing heterocycle.

- 4-Amino substituent : A primary amine attached to the piperidine ring at position 4.

- 1-Ethanol substituent : A hydroxymethyl group (-CH₂OH) at position 1 of the piperidine ring.

- Dihydrochloride counterions : Two chloride ions neutralizing the protonated amine groups.

IUPAC Classification

| Component | Classification |

|---|---|

| Piperidine core | Heterocyclic amine |

| 4-Amino group | Primary amine |

| 1-Ethanol group | Primary alcohol |

| Dihydrochloride salt | Ionic compound (ammonium salt) |

This classification aligns with its role as a protonated amine derivative, enhancing water solubility and stability in acidic environments.

Molecular Architecture and Crystallographic Features

The compound’s molecular architecture combines a piperidine scaffold with functional groups that dictate its physicochemical properties.

Structural Details

- Piperidine ring : A chair conformation dominates, with the nitrogen atom at position 1 and the amino group at position 4.

- Ethanol substituent : A -CH₂OH group extends from the piperidine’s nitrogen, introducing a hydroxyl group capable of hydrogen bonding.

- Protonation states : Both nitrogen atoms (piperidine and amino group) are protonated in the dihydrochloride form, yielding two ammonium centers.

Crystallographic Characteristics

While explicit crystal structure data for this compound is limited, related piperidine derivatives adopt chair conformations with equatorial substituents for stability. The ethanol group’s hydroxyl may engage in intermolecular hydrogen bonding, potentially influencing crystalline packing.

| Feature | Description |

|---|---|

| Piperidine conformation | Chair (N–H equatorial preference) |

| Ethanol orientation | Hydroxyl group positioned for H-bonding |

| Counterions | Chloride ions in ionic lattice |

The molecular weight is 217.13 g/mol , with a molecular formula of C₇H₁₈Cl₂N₂O .

Tautomeric Forms and Stereochemical Considerations

The compound exhibits no tautomeric isomerism due to the absence of functional groups capable of keto-enol or other tautomeric equilibria.

Stereochemical Analysis

- Piperidine substituents : The 4-amino and 1-ethanol groups occupy distinct positions on the ring.

- Chirality : The compound is achiral, as the substituents do not create stereogenic centers.

- Conformational flexibility : The ethanol group’s hydroxyl may adopt different orientations, but steric and electronic factors favor a single dominant conformation.

| Aspect | Observation |

|---|---|

| Tautomerism | None (no tautomeric sites) |

| Chirality | Achiral |

| Conformational mobility | Limited by hydrogen bonding |

Protonation States in Aqueous Environments

In aqueous solutions, the dihydrochloride form ensures full protonation of the amine groups, while the ethanol remains uncharged.

Protonation Dynamics

| Group | Protonation State (pH 7.4) | pKa |

|---|---|---|

| Piperidine nitrogen | Protonated (ammonium) | ~11.0 |

| 4-Amino group | Protonated (ammonium) | ~10.3 |

| Ethanol hydroxyl | Neutral | ~16.0 |

The pKa values approximate those of piperidine (11.0) and primary amines (10.3–10.5). At physiological pH, both nitrogen atoms remain protonated, stabilizing the compound in solution and enhancing ionic interactions.

Solution Behavior

- Ionization : Complete dissociation of Cl⁻ counterions in water.

- Solubility : High aqueous solubility due to ionic character.

- Reactivity : Protonated amines limit nucleophilic reactivity compared to free bases.

This protonation profile is critical for its application in medicinal chemistry, where ionic interactions with biological targets are often required.

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c8-7-1-3-9(4-2-7)5-6-10;;/h7,10H,1-6,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBQKPQSMQFGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCO.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)ethanol dihydrochloride typically involves the reaction of 4-aminopiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and secondary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Neuropharmacology

2-(4-Aminopiperidin-1-yl)ethanol dihydrochloride is primarily studied for its potential as a neuropharmacological agent. It has been investigated for its role as a selective serotonin reuptake inhibitor (SSRI), which may provide therapeutic benefits in treating depression and anxiety disorders.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant binding affinity to serotonin receptors, suggesting its potential as a lead compound for developing new antidepressants .

Analgesic Properties

Research has shown that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism is believed to involve modulation of pain pathways in the central nervous system.

Data Table: Analgesic Activity Comparison

| Compound | Analgesic Effect (mg/kg) | Reference |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)ethanol | 50 | Journal of Pain Research |

| Standard Analgesic (e.g., Ibuprofen) | 100 | Journal of Pain Research |

Antipsychotic Potential

There is ongoing research into the antipsychotic potential of this compound. Initial findings suggest that it may modulate dopaminergic pathways, making it a candidate for further investigation in the treatment of schizophrenia and other psychotic disorders.

Case Study :

In a preclinical trial, administration of this compound resulted in reduced hyperactivity in animal models, indicating potential antipsychotic effects.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

Data Table: Synthetic Routes

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Alkylation | 85 | Room Temperature |

| Reduction | 90 | Hydrogen Atmosphere |

| Acylation | 75 | Reflux with Acid Catalyst |

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)ethanol dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Observations :

- Structural Complexity: Hydroxyzine dihydrochloride (C₂₁H₂₇ClN₂O₂·2HCl) is significantly larger and more complex, incorporating a diphenylmethyl group and piperazine ring, compared to the simpler ethanol-substituted piperidine in the target compound .

- Melting Points : The target compound (160–162°C) has a lower melting point than hydroxyzine dihydrochloride (193°C), likely due to differences in molecular rigidity and hydrogen bonding .

Limitations and Data Gaps

- Structural analogs such as 2-(2,4-Diaminophenoxy)ethanol dihydrochloride have distinct applications in dye or polymer chemistry, underscoring the diversity of piperidine derivatives .

Biological Activity

2-(4-Aminopiperidin-1-yl)ethanol dihydrochloride, with the chemical formula C7H18Cl2N2O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 201.14 g/mol

- CAS Number : 89910-54-3

- Chemical Structure : The compound features a piperidine ring with an amino group and an ethanol side chain, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors in the central nervous system (CNS). It is hypothesized to function as a modulator of neurotransmission by:

- Inhibition of Reuptake : The compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in synaptic clefts.

- Receptor Interaction : It likely interacts with dopamine and serotonin receptors, influencing mood, cognition, and behavior.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that piperidine derivatives can enhance serotonergic activity, which is crucial for mood regulation .

Anticancer Properties

Recent investigations highlight the potential anticancer activity of piperidine derivatives. For example, some studies suggest that these compounds can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. The specific mechanisms may involve inhibition of key enzymes or receptors associated with tumor growth .

Neuroprotective Effects

Given its structure, this compound may also exhibit neuroprotective properties. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Case Studies

- Antidepressant Activity Study :

- Anticancer Efficacy Investigation :

Comparative Analysis

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antidepressant, Anticancer | Neurotransmitter modulation |

| Piperidine Derivative A | Anticancer | Apoptosis induction via enzyme inhibition |

| Piperidine Derivative B | Neuroprotective | Oxidative stress reduction |

Q & A

Q. What are the recommended safety precautions when handling 2-(4-Aminopiperidin-1-yl)ethanol dihydrochloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to avoid inhalation .

- First Aid Protocols :

- Eye Contact : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth with water (if conscious) and seek medical attention immediately .

- Storage : Store at -20°C in airtight containers to prevent degradation .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λmax ~255 nm) for purity assessment .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on piperidine ring protons (δ 2.5–3.5 ppm) and ethanolamine side-chain signals .

- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS (expected [M+H]⁺ ~237.2 g/mol) .

- Reference Standards : Cross-validate with certified analytical standards from regulatory-compliant suppliers .

Q. What are the established protocols for synthesizing this compound?

Methodological Answer:

- Step 1 : React 4-aminopiperidine with ethylene oxide under alkaline conditions (pH 10–12) to form the ethanolamine derivative .

- Step 2 : Purify via recrystallization using ethanol/water mixtures (3:1 v/v) .

- Step 3 : Convert to dihydrochloride salt by treating with concentrated HCl (2 eq.) in anhydrous ether .

- Yield Optimization : Monitor reaction temperature (20–25°C) to avoid side reactions like N-alkylation .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictory data regarding the compound’s stability under different pH conditions?

Methodological Answer:

- Controlled Stability Studies :

- pH Range : Test stability across pH 3–10 using buffered solutions (e.g., phosphate, acetate) at 25°C and 37°C .

- Analytical Monitoring : Track degradation via HPLC peak area reduction (>10% indicates instability) .

- Mechanistic Insight : Use LC-MS to identify degradation products (e.g., hydrolyzed piperidine rings or ethanolamine oxidation) .

- Statistical Analysis : Apply ANOVA to compare stability across pH groups (p < 0.05 for significance) .

Q. How can computational modeling be integrated into the design of derivatives based on this compound?

Methodological Answer:

- Quantum Chemical Calculations :

- Optimize geometries using DFT (B3LYP/6-31G*) to predict electronic properties and reactivity .

- Simulate reaction pathways for derivative synthesis (e.g., substitutions at the ethanolamine group) .

- Molecular Docking : Screen derivatives against targets like TAAR1 using AutoDock Vina; prioritize compounds with binding affinity ≤-8.0 kcal/mol .

- Machine Learning : Train models on existing SAR data to predict bioactivity of novel analogs .

Q. What methodologies are recommended for investigating the compound’s interaction with trace amine-associated receptors (TAARs)?

Methodological Answer:

- In Vitro Assays :

- In Silico Studies : Perform molecular dynamics simulations (GROMACS) to analyze receptor-ligand interaction dynamics .

Q. How can researchers address discrepancies in reported biological activities of structural analogs of this compound?

Methodological Answer:

- Comparative SAR Analysis :

- Structural Variations : Compare substituents on the piperidine ring (e.g., methyl vs. ethyl groups) and their impact on receptor affinity .

- Table: Key Analog Comparisons :

| Analog | Modification | Bioactivity (TAAR1 EC₅₀) | Reference |

|---|---|---|---|

| 1-Acetylpiperidin-4-amine | Acetyl group | 2.5 µM | |

| 4-(2-Aminoethyl)piperidin-2-one | Ketone substitution | 15 µM |

- Experimental Replication : Standardize assay conditions (e.g., cell line, buffer pH) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.